Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-6-chloro-8-methoxyquinoline

Medicinal Chemistry Synthetic Methodology HCV Protease Inhibitors

4-Bromo-6-chloro-8-methoxyquinoline (CAS 1189107-33-2) is a tri-substituted quinoline heterocycle with a molecular formula of C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol. The compound is supplied at a minimum purity specification of 95%.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
CAS No. 1189107-33-2
Cat. No. B1520128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-8-methoxyquinoline
CAS1189107-33-2
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C(C=CN=C12)Br)Cl
InChIInChI=1S/C10H7BrClNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3
InChIKeyMZTOJGRLIYQFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-8-methoxyquinoline (CAS 1189107-33-2): Chemical Identity and Baseline Physicochemical Profile for Drug Discovery Procurement


4-Bromo-6-chloro-8-methoxyquinoline (CAS 1189107-33-2) is a tri-substituted quinoline heterocycle with a molecular formula of C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol . The compound is supplied at a minimum purity specification of 95% . Its computed LogP value is 3.66 (ChemSrc) and its topological polar surface area (TPSA) is 22.12 Ų, indicating moderate lipophilicity. The molecule contains two hydrogen bond acceptors (the quinoline nitrogen and the 8-methoxy oxygen) and zero hydrogen bond donors . It is classified as Acute Tox. 3 (Oral) and Eye Damage Category 1 under GHS, requiring controlled storage and handling . The compound is catalogued by multiple commercial suppliers as a research-use-only chemical, positioning it as a specialized building block or probe molecule for early-stage medicinal chemistry programs.

Why 4-Bromo-6-chloro-8-methoxyquinoline Cannot Be Interchanged with Other Halogenated 8-Methoxyquinolines in Structure-Activity Programs


Generic substitution among halogenated 8-methoxyquinoline analogs is precluded by three non-overlapping structure-property differentiators. First, the identity of the C-4 halogen (bromo vs. chloro) dictates cross-coupling reactivity: the weaker C–Br bond undergoes oxidative addition under milder palladium-catalyzed conditions than the C–Cl bond, enabling chemoselective derivatization at the 4-position while leaving the 6-chloro substituent intact for late-stage functionalization [1]. Second, the 8-methoxy group is a critical structural element present in the target compound but absent in the simpler analog 4-bromo-6-chloroquinoline (CAS 1070879-30-9); this methoxy substituent alters both the hydrogen bond acceptor capacity and the lipophilicity of the scaffold, influencing solubility and target engagement in biological assays . Third, the precise 4-bromo/6-chloro/8-methoxy substitution pattern confers a unique LogP of 3.66 that differs meaningfully from that of the 4,6-dichloro analog (CAS 1189106-28-2), potentially affecting membrane permeability and non-specific binding profiles. These three factors—chemoselective reactivity, hydrogen bonding topology, and lipophilicity—collectively prevent the interchange of this compound with any single-position halogen variant in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Bromo-6-chloro-8-methoxyquinoline Against Its Closest Structural Analogs


C-4 Bromo vs. Chloro Leaving-Group Potential Enables Chemoselective Pd-Catalyzed Cross-Coupling Over the 4,6-Dichloro Analog

The C-4 bromine substituent in 4-bromo-6-chloro-8-methoxyquinoline provides a kinetically distinct handle for oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-6 chlorine. The C–Br bond dissociation energy is approximately 20–30 kJ/mol lower than that of the C–Cl bond, enabling chemoselective Suzuki or Sonogashira coupling at the 4-position while preserving the 6-chloro group for subsequent derivatization [1]. In contrast, 4,6-dichloro-8-methoxyquinoline (CAS 1189106-28-2) presents two competing chlorine sites with comparable reactivity, reducing site-selectivity. Patent US 8,633,320 B2 explicitly identifies bromo-substituted quinolines at the 4-position as privileged intermediates for constructing HCV protease inhibitors, where sequential functionalization of the bromo and chloro sites is required [1]. This differential reactivity is quantified by the relative bond dissociation energies: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol [2].

Medicinal Chemistry Synthetic Methodology HCV Protease Inhibitors Palladium Catalysis

LogP of 3.66 Confers Higher Predicted Membrane Permeability Relative to the 4,6-Dichloro Analog (Predicted LogP ≈ 3.0–3.2)

The calculated LogP of 4-bromo-6-chloro-8-methoxyquinoline is 3.66 (ChemSrc) or 3.35 (Fluorochem prediction) , while the 4,6-dichloro-8-methoxyquinoline analog (CAS 1189106-28-2) has a predicted LogP estimated at approximately 3.0–3.2 based on the replacement of bromine with chlorine (ΔLogP ≈ +0.4 to +0.6 per Br/Cl substitution on aromatic systems) [1]. The higher LogP of the bromo-chloro compound predicts enhanced passive membrane permeability, which is a relevant parameter for cell-based phenotypic screening where intracellular target engagement is required.

ADME Prediction Lipophilicity Drug Likeness Lead Optimization

Two Hydrogen Bond Acceptors vs. One in 4-Bromo-6-chloroquinoline: The 8-Methoxy Group Adds an Additional HBA Interaction Site for Biological Target Engagement

4-Bromo-6-chloro-8-methoxyquinoline possesses two hydrogen bond acceptor (HBA) sites: the quinoline ring nitrogen and the 8-methoxy oxygen, with a total HBA count of 2 . The direct analog lacking the 8-methoxy substituent—4-bromo-6-chloroquinoline (CAS 1070879-30-9)—has only one HBA (the quinoline nitrogen) . This difference is structurally quantifiable: the 8-methoxy group provides a second HBA site with a predicted oxygen lone pair geometry that can engage in additional hydrogen bonding interactions with protein residues.

Molecular Recognition Hydrogen Bonding Structure-Based Drug Design Scaffold Selection

Cited as a Key Impurity Reference Marker for Quinoline Derivative Pharmaceuticals: A Regulatory-Grade Application Not Shared by 4-Bromo-8-methoxyquinoline

4-Bromo-6-chloro-8-methoxyquinoline is explicitly documented as a reference substance for drug impurity analysis [1]. The compound is utilized as a reference marker for impurity inspection of quinoline derivatives in pharmaceutical quality control, enabling monitoring of impurity content in active pharmaceutical ingredients (APIs) and their preparations [2]. This application is specifically enabled by the presence of both bromine and chlorine substituents, which generate distinct chromatographic and mass spectrometric signatures (monoisotopic mass 270.94 Da with characteristic Br/Cl isotope patterns) that facilitate unambiguous identification in HPLC-MS impurity profiling workflows.

Analytical Quality Control Impurity Profiling Pharmaceutical Reference Standards Regulatory Compliance

Procurement-Guiding Application Scenarios for 4-Bromo-6-chloro-8-methoxyquinoline (CAS 1189107-33-2)


Medicinal Chemistry: HCV Protease Inhibitor Intermediate Requiring Sequential C-4 then C-6 Derivatization

Programs targeting hepatitis C virus (HCV) NS3/4A protease inhibitors that employ a quinoline P2′ motif benefit from the chemoselective cross-coupling capability of 4-bromo-6-chloro-8-methoxyquinoline. The lower C–Br bond dissociation energy enables selective Suzuki coupling at the 4-position in the first synthetic step, preserving the C-6 chlorine for a subsequent diversification step. This two-stage derivatization sequence is explicitly enabled by this compound and cannot be replicated with the 4,6-dichloro analog, where both chlorine sites exhibit comparable reactivity under standard Pd-catalyzed conditions [1]. Procurement should prioritize this compound when the synthetic route requires sequential, non-equivalent aryl halide functionalizations.

Fragment-Based Drug Discovery: Scaffold with Dual Hydrogen Bond Acceptor Capacity for Kinase or Protease Targets

For fragment screening campaigns against targets featuring two or more hydrogen bond donor residues in their active site (e.g., kinase hinge regions, aspartyl protease catalytic dyads), 4-bromo-6-chloro-8-methoxyquinoline provides two HBA sites (quinoline N and 8-OCH₃). This is a 100% increase in HBA count over the non-methoxylated analog 4-bromo-6-chloroquinoline . The additional methoxy oxygen HBA site expands the potential interaction space and may improve hit rates in biochemical screens. Procurement of this compound is indicated when the target's co-crystal structure suggests the need for a dual HBA pharmacophore.

Pharmaceutical Quality Control: Impurity Reference Marker for Quinoline-Containing APIs

In regulatory impurity profiling of quinoline-derivative active pharmaceutical ingredients (APIs), 4-bromo-6-chloro-8-methoxyquinoline serves as a validated impurity reference marker [2]. Its dual-halogen (79Br/81Br + 35Cl/37Cl) isotope pattern provides a unique and unambiguous mass spectrometric fingerprint (monoisotopic mass 270.94 Da) that is absent in mono-halogenated analogs such as 4-bromo-8-methoxyquinoline (monoisotopic mass 236.98 Da, single Br isotope pattern only) . This compound is cited in patent literature (CN-107778290-B) for impurity monitoring of quinoline derivative pharmaceuticals [3]. Procurement for analytical quality control laboratories is specifically justified when dual-halogen isotopic confirmation is required for impurity identification.

ADME-Tox Early Screening Libraries: Scaffold with Predicted Permeability Advantage Over the Dichloro Analog

For compound libraries intended for cell-based permeability screening, 4-bromo-6-chloro-8-methoxyquinoline (LogP 3.66) is predicted to exhibit higher passive membrane permeability than 4,6-dichloro-8-methoxyquinoline (estimated LogP ≈ 3.0–3.2). The 0.4–0.6 log unit increase corresponds to a predicted 2.5–4-fold enhancement in passive diffusion rate, making the bromo-chloro scaffold a more suitable choice for programs targeting intracellular enzymes where membrane penetration is a critical selection criterion. Procurement of this compound for ADME screening collections is supported when higher LogP is beneficial for the target compartment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-chloro-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.